molecular formula C₂₀H₁₉D₅O₃ B1159043 (Estrone-d5) 3-Acetate

(Estrone-d5) 3-Acetate

Cat. No.: B1159043
M. Wt: 317.43
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Estrone (B1671321) and its Derivatives in Endocrine Research Models

Estrone (E1) is one of the three major endogenous estrogens, along with estradiol (B170435) (E2) and estriol (B74026) (E3). wikipedia.org It is a steroid hormone synthesized from cholesterol, primarily in the gonads, and can also be formed from adrenal androgens in adipose tissue. wikipedia.org While estrone itself is a weak estrogen, it serves as a crucial precursor to the more potent estradiol, into which it can be converted by the enzyme 17β-hydroxysteroid dehydrogenase. wikipedia.orgnih.gov

The study of estrone and its derivatives is of paramount importance in endocrine research, particularly in understanding hormone-dependent conditions such as breast, endometrial, and ovarian cancers. uni-lj.si In postmenopausal women, where estrogen synthesis shifts to peripheral tissues, the enzymes involved in estrogen biosynthesis become key targets for therapeutic intervention. uni-lj.si

Derivatives of estrone are synthesized and studied to modulate the activity of enzymes involved in estrogen metabolism. mdpi.com For example, research into estrone derivatives aims to develop selective intracrine modulators (SIMs) that can control the local production of active estrogens within tissues. uni-lj.si By creating and testing various derivatives, scientists can investigate structure-activity relationships and identify compounds with potential therapeutic applications. mdpi.com

Historical Development and Evolution of Isotopic Tracers in Steroidogenesis Studies

The use of isotopic tracers in studying chemical and biological processes has a rich history. Early research in the field relied heavily on radioactive isotopes, or radiotracers, such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). nih.govwikipedia.org These radioactive labels allowed scientists to trace the metabolic fate of compounds, including the metabolism of steroids like estrogens and androgens. nih.gov The pioneering work of scientists like Georg Charles von Hevesy, who won the Nobel Prize in Chemistry in 1943, established the foundation for using isotopes as tracers. wikipedia.org

The development of mass spectrometry by Nobel laureates J.J. Thomson and F.W. Aston was a pivotal moment, enabling the accurate identification and quantification of different isotopes. nih.gov This paved the way for the use of stable isotopes as an alternative to radioactive ones. nih.gov

Over the past several decades, the use of stable isotopically labeled steroids, particularly in conjunction with gas chromatography/mass spectrometry (GC/MS), has become a powerful tool in pharmacokinetic studies. nih.gov A significant advantage of this methodology is the ability to differentiate between endogenous (naturally produced by the body) and exogenous (administered) steroids that have the same chemical structure. nih.gov This has been instrumental in clarifying the pharmacokinetics and bioavailability of various androgens. nih.gov For safety and ethical reasons, stable-isotope tracers have now largely replaced radiotracers for measuring metabolic flux in humans. nih.gov

Rationale for Utilizing (Estrone-d5) 3-Acetate in Mechanistic and Quantitative Investigations

This compound is a deuterated form of Estrone 3-Acetate. The "d5" designation indicates that five hydrogen atoms in the estrone molecule have been replaced with deuterium (B1214612). synzeal.com This labeling provides a distinct mass shift that is readily detectable by mass spectrometry.

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.comsciex.com In such analyses, a known amount of the deuterated standard is added to a biological sample (e.g., serum, urine) before processing. sigmaaldrich.comtestcatalog.org Because the deuterated standard behaves almost identically to the non-labeled (endogenous) estrone acetate (B1210297) during extraction, chromatography, and ionization, it can be used to correct for any sample loss or variations in instrument response. sigmaaldrich.com This ensures highly accurate and precise quantification of the target analyte.

The use of deuterated internal standards is a preferred method in clinical diagnostic assays and research for measuring steroid patterns in biological fluids. sigmaaldrich.com For instance, methods have been developed for the simultaneous quantification of multiple steroids, where deuterated compounds play a crucial role in achieving sensitivity and reliability. rsc.org The acetate group at the 3-position of the estrone molecule in this compound can be a strategic choice for certain analytical applications, potentially influencing its solubility or chromatographic behavior.

Properties

Molecular Formula

C₂₀H₁₉D₅O₃

Molecular Weight

317.43

Synonyms

3-Acetoxyestrone-d5;  3-Acetylestrone-d5;  3-O-Acetylestrone-d5;  Acetylestrone-d5;  Estrone 3-O-acetate-d5;  Hogival-d5;  Oestrone-3-acetate-d5;  Puboestrene-d5

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Estrone D5 3 Acetate

De Novo Synthesis Pathways for Deuterated Estrone (B1671321) Skeletons

The creation of a deuterated estrone skeleton can be approached through various methods, primarily involving either the build-up of the molecule from smaller deuterated precursors (de novo synthesis) or the exchange of hydrogen for deuterium (B1214612) on a pre-existing estrone molecule. researchgate.netphysiology.orgmdpi.com

Achieving regioselective deuteration is crucial for synthesizing specifically labeled compounds like (Estrone-d5) 3-Acetate. The choice of method depends on the desired location of the deuterium atoms.

Hydrogen-Deuterium Exchange: This is a common method for introducing deuterium into a molecule. It can be performed on the estrone molecule using various deuterated reagents and catalysts. For instance, acid-catalyzed exchange reactions using deuterated water (D₂O) or deuterated trifluoroacetic acid (CF₃COOD) can facilitate the replacement of specific hydrogen atoms with deuterium. researchgate.netnih.gov One key technique involves a deuterated trifluoroacetic acid exchange catalyzed by t-butyl alcohol, which provides an economical and straightforward method for labeling the estrone A-ring at the 1-position. nih.gov Ultrasound-assisted microcontinuous processes have also been developed for the direct H/D exchange on steroid hormones, offering a mild and selective method. nih.gov

Reductive Deuteration: If the synthesis starts from a precursor with unsaturation (double bonds), catalytic hydrogenation using deuterium gas (D₂) can introduce deuterium atoms across the double bond. researchgate.net More advanced electrocatalytic methods can also achieve reductive deuteration of aromatic systems. researchgate.net

Use of Deuterated Building Blocks: A de novo synthesis strategy involves constructing the steroid skeleton from smaller, pre-labeled molecules. researchgate.net This approach offers precise control over the location of the deuterium labels but can be more complex and lengthy.

A study on the regioselective deuterium labeling of estrone has demonstrated the synthesis of estrone-1-d, estrone-1,2,4-d3, and related catechol estrogens, highlighting the feasibility of targeted deuterium incorporation. nih.gov

The design of precursors is fundamental to successfully synthesizing multi-deuterated estrogens. The stability of the deuterium label at its incorporated position is a key consideration.

Stable Labeling: Deuterium atoms are typically placed at non-labile positions, meaning they are not prone to exchange under typical physiological or analytical conditions. For estrogens, this often means avoiding labeling of the hydroxyl group itself, as this proton is readily exchangeable.

Precursor Choice: The synthesis can start from a commercially available, partially deuterated steroid or a non-deuterated precursor that has functional groups amenable to deuteration reactions. For example, a precursor with a carbonyl group can be reduced with a deuterated reducing agent to introduce deuterium. researchgate.net Similarly, starting with androstenedione, a precursor to estrone, allows for deuteration at specific sites before its conversion to the final estrone skeleton. nih.gov The synthesis of deuterium-labeled analogs of naturally occurring steroid hormones is a well-reviewed field, providing a basis for selecting appropriate starting materials and reaction pathways. nih.gov

StrategyDescriptionExample Reagents/ConditionsReference
H/D Exchange Direct replacement of hydrogen with deuterium on the estrone scaffold.D₂O, CF₃COOD, t-butyl alcohol catalyst nih.gov
Reductive Deuteration Addition of deuterium across double bonds in a precursor molecule.D₂ gas, Pd/C catalyst, Electrocatalysis researchgate.net
Deuterated Building Blocks De novo synthesis from smaller, isotopically labeled molecules.N/A (Varies by specific synthesis pathway) researchgate.net

Chemical Transformations for the Acetylation of Estrone-d5 (B1157337) at the 3-Position

Once the estrone-d5 skeleton is obtained, the next step is the selective acetylation of the phenolic hydroxyl group at the C-3 position to yield this compound.

The acylation of the 3-hydroxyl group of estrone must be performed under conditions that favor reaction at this site without affecting other parts of the molecule, such as the ketone at C-17.

Reagents and Catalysts: The most common method for this transformation involves using an acetylating agent like acetic anhydride (B1165640) (Ac₂O) or acetyl chloride. google.commdpi.com The reaction is typically catalyzed by a base such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), which activates the hydroxyl group. google.commdpi.com The combination of Ac₂O and DMAP is highly effective for the acetylation of estrone. mdpi.com

Selective Acylation: The phenolic hydroxyl at C-3 is more acidic and generally more reactive towards acylation than any secondary or tertiary alcohols that might be present elsewhere in related steroid structures (like the C-17 hydroxyl in estradiol). This inherent difference in reactivity allows for selective acylation under controlled conditions. arkat-usa.org

Alternative Methods: Palladium-catalyzed C-H acylation has also been explored as a method for modifying estrone derivatives, showcasing the versatility of modern synthetic techniques. rsc.orgrsc.org Enzymatic methods, using lipases, can also offer high regioselectivity in the acylation of steroids, although they are more commonly applied to distinguish between different hydroxyl groups in diols like estradiol (B170435). arkat-usa.org

To maximize the yield and purity of this compound, reaction parameters must be carefully optimized.

Reagent Stoichiometry: The molar ratio of the acetylating agent and catalyst to the estrone-d5 substrate is critical. Using a slight excess of the acetylating agent can drive the reaction to completion, but a large excess might lead to side reactions or complicate purification. rsc.org

Temperature and Time: Acylation reactions are often performed at temperatures ranging from room temperature to moderate heating (e.g., 100°C). google.com The reaction progress is typically monitored using chromatographic techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time, which can range from a few hours to 24 hours. google.comgoogle.com

Purification: After the reaction is complete, the crude product is purified to remove unreacted starting materials, excess reagents, and any byproducts. Column chromatography is a standard method for isolating the final, pure this compound. mdpi.com

ParameterTypical ConditionsPurposeReference
Acetylating Agent Acetic Anhydride (Ac₂O), Acetyl ChlorideProvides the acetyl group google.commdpi.com
Catalyst 4-Dimethylaminopyridine (DMAP), PyridineActivates the hydroxyl group for reaction google.commdpi.com
Solvent Pyridine, Dichloromethane (CH₂Cl₂)Dissolves reactants google.commdpi.com
Temperature Room Temperature to 100°CControls reaction rate google.com
Purification Column ChromatographyIsolates pure product mdpi.com

Isotopic Purity and Enrichment Verification Techniques

Verifying the isotopic purity and the degree of deuterium enrichment is a final, essential step. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for this purpose. rsc.orgrsc.org

Mass Spectrometry (MS): This is the primary technique for determining isotopic enrichment. High-resolution mass spectrometry (HR-MS) can distinguish between the unlabeled compound and its deuterated isotopologues based on their precise mass-to-charge (m/z) ratios. rsc.orgmdpi.com By analyzing the full scan mass spectrum and integrating the peak areas of all isotopic ions (e.g., d0, d1, d2, d3, d4, d5), the percentage of isotopic purity can be accurately calculated. rsc.orgrsc.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also widely used for the quantification and identification of deuterated steroids in complex matrices. capes.gov.brnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for confirming the specific locations of the deuterium atoms. In a ¹H NMR spectrum of a successfully deuterated compound, the proton signal corresponding to the site of deuteration will be absent or significantly attenuated. industry.gov.au This confirms the regioselectivity of the labeling process. rsc.orgrsc.org While MS confirms if the label is present, NMR confirms where it is. Techniques like Site-Specific Natural Isotope Fractionation by NMR (SNIF-NMR) offer advanced capabilities for site-specific isotopic analysis. wikipedia.org

Combined Analysis: Often, a combination of techniques is used to provide a comprehensive purity profile. A certificate of analysis for a deuterated standard will typically report chemical purity (determined by methods like GC-FID or HPLC) and isotopic purity (determined by MS). industry.gov.auindustry.gov.au

TechniqueInformation ProvidedKey BenefitReference
Mass Spectrometry (MS/HR-MS) Isotopic distribution and enrichment (% d5 vs d0-d4)Quantifies the degree of deuteration rsc.orgrsc.org
¹H NMR Spectroscopy Location of deuterium atomsConfirms regioselectivity of labeling industry.gov.au
LC-MS/MS Quantification and identificationHigh sensitivity and specificity for analysis capes.gov.brnih.gov

Mass Spectrometric Confirmation of Deuteration Extent

Mass spectrometry (MS) is the primary analytical technique used to confirm the successful incorporation of the desired number of deuterium atoms and to determine the isotopic purity of the final product. arkat-usa.orgnih.gov The principle relies on the mass difference between hydrogen (¹H) and deuterium (²H). Each successful substitution of a hydrogen atom with a deuterium atom increases the molecular weight of the compound by approximately 1.006 Da.

For this compound, the molecular ion peak in the mass spectrum is expected to be 5 mass units higher than that of its non-deuterated analog. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental formula and the number of incorporated deuterium atoms.

The table below compares the theoretical molecular weights of the unlabeled and labeled compounds.

Compound Molecular Formula Monoisotopic Mass (Da)
Estrone 3-AcetateC₂₀H₂₆O₃314.1882
This compoundC₂₀H₂₁D₅O₃319.2196

Furthermore, the isotopic distribution pattern is analyzed to assess the extent of deuteration. An ideal synthesis would yield a single major peak corresponding to the d5 species. The presence of significant peaks at M+0, M+1, M+2, M+3, or M+4 would indicate incomplete deuteration, while a peak at M+6 could suggest over-deuteration. This quantitative assessment is critical for ensuring the reliability of the compound as an internal standard. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

While mass spectrometry confirms if and how many deuterium atoms were incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify their specific locations on the steroid skeleton. mdpi.com The most common technique for this is proton NMR (¹H NMR).

Since deuterium (²H) has a different nuclear spin (I=1) from hydrogen (I=1/2), it is not observed in a standard ¹H NMR spectrum. Therefore, the successful incorporation of a deuterium atom at a specific position results in the disappearance or significant attenuation of the corresponding proton signal in the ¹H NMR spectrum. nih.gov

For this compound with deuteration at the 1, 2, 4, 16, and 16 positions, the following changes would be expected in the ¹H NMR spectrum compared to the unlabeled compound:

Aromatic Region: The signals corresponding to the protons at C-1, C-2, and C-4 on the aromatic A-ring would be absent.

Aliphatic Region: The complex multiplet signals corresponding to the two protons at the C-16 position would be absent.

The table below summarizes the expected spectral changes.

Position Unlabeled ¹H NMR Signal Expected Signal in this compound
C-1Present (doublet)Absent
C-2Present (doublet)Absent
C-4Present (singlet/doublet)Absent
C-16Present (multiplets)Absent

Optionally, deuterium NMR (²H NMR) can be performed to directly observe the signals from the incorporated deuterium atoms, providing further conclusive evidence of their locations.

Scale-Up Considerations for Research-Grade Material Production

Transitioning the synthesis of this compound from a laboratory bench scale to the production of larger, research-grade quantities (grams to kilograms) presents several significant challenges. nih.gov These considerations are crucial for ensuring the economic viability, safety, and quality of the final product.

Key Scale-Up Challenges:

Cost and Availability of Deuterated Reagents: Deuterated starting materials, particularly deuterium oxide (D₂O) and deuterated acids, are significantly more expensive than their hydrogen-containing counterparts. marketgrowthreports.com Large-scale synthesis requires substantial quantities of these reagents, making cost a primary limiting factor.

Process Efficiency and Atom Economy: Reactions must be high-yielding to be economical. Any side reactions or incomplete conversions that are manageable on a small scale can lead to significant material loss and complex purification challenges at a larger scale. The potential for back-exchange of deuterium for hydrogen with trace amounts of moisture in the environment or reagents is a critical concern that must be rigorously controlled. arkat-usa.org

Purification: Chromatographic purification, which is common in lab-scale synthesis, can be costly and impractical for multi-kilogram production. mdpi.com Developing scalable purification methods, such as recrystallization, is essential for achieving the high chemical and isotopic purity required for internal standards.

Specialized Equipment and Facilities: Handling large volumes of reagents requires appropriately sized reactors and equipment. Furthermore, the production of isotopically labeled compounds, especially for pharmaceutical or clinical research applications, may need to occur in specialized facilities to prevent cross-contamination and ensure batch-to-batch consistency. marketgrowthreports.comisotope.com

Quality Control: Maintaining high isotopic enrichment (>98%) across large batches is a significant challenge. biorxiv.org Robust and validated analytical methods (HRMS, NMR) must be implemented at multiple stages of the production process to monitor isotopic purity and confirm the final product's quality.

The table below summarizes the main considerations for scaling up production.

Consideration Small-Scale (mg) Large-Scale (g-kg)
Cost ManageableSignificant driver of final product price. marketgrowthreports.com
Purification Chromatography is feasibleRecrystallization or other non-chromatographic methods are preferred. mdpi.com
Reagent Handling Standard laboratory glasswareSpecialized reactors and controlled environments. isotope.com
Isotopic Purity Easier to controlRequires rigorous process control to prevent back-exchange and contamination. nih.gov

Advanced Analytical Applications of Estrone D5 3 Acetate in Quantitative Biochemistry

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is a cornerstone technique for quantifying low-concentration hormones like estrone (B1671321) in complex biological matrices such as plasma and serum. nih.gov The high specificity and sensitivity of this method are often enhanced by the use of deuterated internal standards like (Estrone-d5) 3-Acetate. nih.gov

Effective chromatographic separation is critical for distinguishing estrone from its structurally similar metabolites and other endogenous steroids, thereby preventing isobaric interference. Reversed-phase liquid chromatography is commonly employed, utilizing columns such as C8 or C18. nih.govnih.gov For instance, a C18 column can be used to separate a wide spectrum of estrogen metabolites. nih.gov The mobile phase typically consists of a mixture of an aqueous component (often with a formic acid additive to improve ionization) and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govnih.govnih.gov

A linear gradient elution, where the proportion of the organic solvent is gradually increased, is frequently used to achieve optimal separation of various estrogen metabolites within a reasonable timeframe. nih.gov For example, a gradient can be programmed to run from 50% to 85% acetonitrile over several minutes. nih.gov The use of this compound as an internal standard is pivotal in this context. It is designed to co-elute or elute very closely with the target analyte, estrone (or its acetate (B1210297) form), ensuring that any chromatographic variations affect both compounds equally. The known, stable mass difference allows the mass spectrometer to differentiate between the analyte and the standard. mdpi.com

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for hormone quantification. This is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. nih.gov For estrogens, analysis can be performed in either positive or negative electrospray ionization (ESI) mode. nih.govnih.gov While underivatized estrogens can be analyzed in negative ESI mode, derivatization is often employed to enhance ionization efficiency in positive mode, which can significantly improve sensitivity. nih.govsigmaaldrich.combiorxiv.org

Derivatization with reagents like dansyl chloride introduces a readily ionizable group, leading to intense precursor and product ion signals. nih.govbiorxiv.orgjsbms.jp When using this compound, the precursor and product ions will exhibit a mass shift corresponding to the number of deuterium (B1214612) atoms, allowing for unambiguous detection alongside the unlabeled analyte. For example, after derivatization with dansyl chloride, the MRM transition for estrone might be monitored, while a separate, higher-mass transition is monitored for the dansylated this compound internal standard.

The table below summarizes typical MS/MS parameters for the analysis of estrone, illustrating the concept with hypothetical values for a deuterated standard.

Table 1: Illustrative LC-MS/MS Parameters for Estrone Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Estrone (Underivatized) 269.2 145.1 ESI-Negative
Estrone-d4 (IS, Underivatized) 273.2 147.1 ESI-Negative
Dansyl-Estrone 504.2 171.1 ESI-Positive
Dansyl-Estrone-d5 (IS) 509.2 171.1 ESI-Positive

Note: This table is for illustrative purposes. Actual m/z values may vary based on instrumentation and specific derivatization or adduct formation.

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for accurate and precise quantification of endogenous compounds. nih.govnih.gov This methodology relies on the addition of a known quantity of a stable isotope-labeled internal standard, such as this compound, to the sample at the beginning of the analytical process. nih.govnih.gov

The internal standard chemically behaves identically to the endogenous analyte throughout extraction, purification, derivatization, and injection. Any sample loss during these steps will affect both the analyte and the standard proportionally. The mass spectrometer distinguishes between the two based on their mass difference. By measuring the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve, the absolute concentration of the endogenous analyte can be calculated with high accuracy, effectively correcting for matrix effects and procedural inconsistencies. nih.govresearchgate.net This approach has proven essential for obtaining reliable measurements of low-level hormones in complex biological fluids. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Derivatized Steroids

GC-MS is a powerful technique for steroid profiling, but it requires that the analytes be chemically modified to become volatile and thermally stable enough for gas chromatography. nih.govresearchgate.net this compound is an effective internal standard for these methods, undergoing the same derivatization reactions as the target analyte.

Derivatization is a mandatory step for preparing steroids for GC-MS analysis. researchgate.net The process targets active functional groups, such as hydroxyl and ketone groups, to reduce their polarity and increase their volatility. nih.gov

Commonly used derivatization agents for steroids include silylating reagents, which replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are widely used for this purpose. mdpi.comeiu.edu For enhanced sensitivity, particularly in negative chemical ionization (NCI) mode, perfluoroacylation reagents are employed. scispec.co.thnih.gov These include anhydrides like heptafluorobutyric acid anhydride (B1165640) (HFBA) or reagents like pentafluorobenzyl bromide (PFBBr), which introduce electronegative groups that readily capture electrons to form negative ions. scispec.co.th In some cases, a dual derivatization strategy is applied, such as an initial ethoxycarbonylation to protect the phenolic hydroxyl group, followed by perfluoroacylation of other hydroxyl groups. nih.gov

The choice of reagent depends on the specific requirements of the assay, including the desired sensitivity and the functional groups present on the target steroids.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Steroids

Reagent Class Example Reagent Target Functional Group(s) Purpose
Silylating Agents BSTFA, MSTFA Hydroxyl, Phenolic Increase volatility and thermal stability. eiu.edu
Perfluoroacylating Agents HFBA, PFPA Hydroxyl, Phenolic Enhance detection in Negative Chemical Ionization (NCI) mode. scispec.co.th
Alkylating Agents PFBBr Phenolic Enhance detection in NCI mode. scispec.co.th
Alkoxycarbonylating Agents ECF Phenolic Protection of phenolic group in aqueous media. nih.gov

Abbreviations: BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide); MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide); HFBA (Heptafluorobutyric acid anhydride); PFPA (Pentafluoropropionic anhydride); PFBBr (Pentafluorobenzyl bromide); ECF (Ethyl chloroformate).

In GC-MS, molecules are typically ionized by electron impact (EI), which causes extensive and reproducible fragmentation. The resulting mass spectrum, a pattern of fragment ions, serves as a "fingerprint" for the compound, allowing for structural confirmation. nih.gov

When analyzing a derivatized steroid, the fragmentation pattern will include ions characteristic of the steroid core and ions related to the derivatizing groups. For quantification, selected ion monitoring (SIM) is often used, where the instrument is set to detect only a few specific, abundant fragment ions, which increases sensitivity and selectivity. nih.gov

The use of this compound provides a clear advantage in fragment analysis. The fragment ions that retain the deuterium-labeled portions of the steroid skeleton will appear at a mass 5 units higher than the corresponding fragments from the unlabeled analyte. This mass shift confirms the identity of the analyte peak and allows for precise quantification by comparing the ion signal of a specific fragment from the analyte to that of the corresponding mass-shifted fragment from the internal standard. This process is crucial for differentiating the analyte from background noise and potential interferences in complex matrices. researchgate.net

Method Validation in Complex Biological Matrices (e.g., cell culture media, animal tissues, plasma from animal models)

The validation of an analytical method is a prerequisite to ensure its reliability for the intended application. europa.eu When quantifying low-concentration analytes like estrone in complex biological samples, a comprehensive validation process demonstrates the method's performance characteristics. europa.eufda.gov this compound, by providing the in-situ generated internal standard Estrone-d5 (B1157337), is integral to this process, helping to correct for variability during sample preparation and analysis.

A fundamental aspect of method validation is establishing the relationship between the instrument response and the known concentration of the analyte. This is assessed through linearity and defining the working calibration range. The lower limit of quantitation (LLOQ) is defined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, typically within 20% of the nominal value. europa.eulcms.cz

Methods developed for estrone quantification using deuterated internal standards demonstrate excellent sensitivity. For instance, LC-MS/MS methods have achieved LLOQs as low as 1 to 2 pg/mL in human serum. lcms.czresearchgate.net The linear dynamic range for such assays can span several orders of magnitude, often from the LLOQ up to 1000 pg/mL or higher, accommodating a wide array of physiological and pathological concentrations. researchgate.netthermofisher.com

Table 1: Representative Linearity and Sensitivity Data for Estrone Quantification using Isotope-Labeled Internal Standards

ParameterMatrixAchieved Value
Lower Limit of Quantitation (LLOQ)Human Serum2 pg/mL
Lower Limit of Quantitation (LLOQ)Human Serum3.8 pg/mL
Linearity RangeHuman Serum3.8 to 1000.9 pg/mL
Limit of Detection (LOD)Water1 - 17 ng/L

This table presents typical performance data from various validated bioanalytical methods for estrone. The use of an internal standard derived from this compound is critical for achieving such performance.

Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the same day (intra-day) and on different days (inter-day). lcms.cz For bioanalytical methods, the acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the LLOQ), and for precision, the coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ). europa.eu

Validated methods for estrone consistently demonstrate high accuracy and precision. For example, studies report intra- and inter-day precision with %RSD values well below 8.5%, and accuracy (reported as %recovery) between 95% and 112%. lcms.czthermofisher.com The stable isotope internal standard compensates for procedural variations, ensuring that this high level of performance is maintained across different analytical runs and batches. fda.govfda.gov

Table 2: Summary of Accuracy and Precision for Estrone Bioanalysis

ParameterConcentration LevelAcceptance CriteriaTypical Reported Value (%RSD)
Intra-day Precision Low QC≤ 15%< 8.5%
Medium QC≤ 15%< 8.0%
High QC≤ 15%< 7.5%
Inter-day Precision Low QC≤ 15%< 8.4%
Medium QC≤ 15%< 8.0%
High QC≤ 15%< 8.0%
Accuracy All Levels85-115%95-112%

This table summarizes typical validation results for accuracy and precision in LC-MS/MS assays for estrone utilizing a deuterated internal standard.

Biological matrices are inherently complex, containing numerous endogenous compounds like lipids, proteins, and salts that can interfere with the analysis. longdom.org In LC-MS/MS, these interferences can lead to matrix effects, most notably ion suppression or enhancement, where the ionization efficiency of the analyte is altered, leading to inaccurate quantification. longdom.orgnih.govchromatographyonline.com

The co-elution of matrix components with the analyte of interest is a primary cause of these phenomena. nih.govchromatographyonline.com The use of a stable isotope-labeled internal standard, such as Estrone-d5, is the most effective strategy to mitigate matrix effects. longdom.org Because the internal standard is structurally and chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. nih.gov By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix is normalized, ensuring accurate and reliable results. lcms.cz

Matrix effects are typically assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution. nih.gov A value of 100% indicates no matrix effect, values below 100% indicate ion suppression, and values above 100% suggest ion enhancement. nih.gov

Investigations into Steroid Metabolism and Biotransformation Using Estrone D5 3 Acetate As a Tracer

Elucidation of Estrone (B1671321) Metabolic Pathways in In Vitro Systems

In vitro systems, utilizing subcellular fractions like microsomes and cytosol, provide a controlled environment to study specific enzymatic reactions involved in steroid metabolism. (Estrone-d5) 3-Acetate, upon enzymatic hydrolysis to (Estrone-d5), serves as a powerful tracer to delineate the metabolic fate of estrone.

Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP) enzymes, crucial for oxidative metabolism. Cytosolic fractions, on the other hand, are rich in conjugating enzymes such as sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs).

When this compound is introduced into an in vitro system containing liver microsomes, the first step is the hydrolysis of the 3-acetate group by esterases to yield (Estrone-d5). This deuterated estrone then becomes a substrate for a variety of microsomal enzymes. Studies have shown that the primary metabolic pathways for estrone are hydroxylation reactions catalyzed by CYP enzymes. nih.govnih.govbio-rad.comsemanticscholar.orgnih.gov The main sites of hydroxylation are at the C2, C4, and C16α positions of the steroid nucleus. nih.govbio-rad.com

The use of deuterated estrone allows for the differentiation between the exogenously added substrate and any endogenous estrone present in the microsomal preparation. This is particularly important for accurate quantification of metabolic rates and for the unambiguous identification of metabolites.

One of the most significant advantages of using this compound is the ability to identify novel or unexpected metabolites. The deuterium (B1214612) atoms act as a unique mass signature that can be readily detected by mass spectrometry (MS). nih.gov As the parent compound and its subsequent metabolites travel through the analytical system (e.g., liquid chromatography-mass spectrometry, LC-MS), the deuterium label allows for their clear identification against a complex biological background.

For instance, in studies investigating the metabolism of deuterated estrone, researchers can specifically look for mass spectra that show the characteristic isotopic pattern of the deuterated compound. This approach has been instrumental in confirming the formation of known metabolites and in discovering previously uncharacterized metabolic products. nih.gov The loss or retention of deuterium atoms in the resulting metabolites can also provide valuable information about the reaction mechanisms. nih.gov For example, if a deuterium atom is lost during a hydroxylation reaction, it can help to pinpoint the exact site of oxidation on the steroid ring. nih.gov

A study utilizing deuterated estrone incubated with human and rat liver microsomes successfully identified several known and previously uncharacterized metabolites by tracking the deuterium label. nih.gov The high-resolution mass spectrometry data, combined with the isotopic signature, was crucial for elucidating the structures of these metabolites and their formation pathways. nih.gov

Enzyme Kinetics and Mechanistic Studies of Estrogen-Converting Enzymes

This compound is an excellent tool for detailed kinetic and mechanistic studies of the enzymes involved in estrogen metabolism. The isotopic label allows for precise measurement of reaction rates and can be used to investigate the mechanisms of enzyme action.

The initial step in the metabolism of this compound is the hydrolysis of the acetate (B1210297) group, a reaction catalyzed by carboxylesterases. These enzymes are abundant in the liver and other tissues and play a significant role in the metabolism of various ester-containing drugs and endogenous compounds. Inversely, acetyltransferases are responsible for the synthesis of steroid acetates from the corresponding steroid and acetyl-CoA.

The use of a deuterated substrate like this compound in such kinetic studies would allow for highly sensitive and specific assays to determine key parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax) for the esterase-catalyzed hydrolysis of estrone acetate.

Following the hydrolysis of the acetate group, the resulting (Estrone-d5) is primarily metabolized by cytochrome P450 enzymes. Numerous studies have characterized the roles of different CYP isoforms in the hydroxylation of estrone. nih.govbio-rad.comsemanticscholar.orgnih.gov

The major hydroxylation products of estrone are 2-hydroxyestrone, 4-hydroxyestrone, and 16α-hydroxyestrone. nih.govbio-rad.com The formation of these metabolites is catalyzed by different CYP isoforms with varying efficiencies. For example, CYP1A2 is highly active in 2-hydroxylation, while CYP1B1 is a major catalyst for 4-hydroxylation. nih.gov The 16α-hydroxylation is predominantly carried out by enzymes such as CYP3A4. bio-rad.com

The table below summarizes the key CYP450 enzymes involved in the primary hydroxylation pathways of estrone.

Metabolic Pathway Major Catalyzing CYP450 Isoforms Reference
2-Hydroxylation CYP1A2, CYP3A4 nih.gov
4-Hydroxylation CYP1B1 nih.gov
16α-Hydroxylation CYP3A4, CYP3A5 bio-rad.com

The use of (Estrone-d5) in these studies is critical for accurate kinetic analysis. The deuterium label allows for the precise quantification of the formation of hydroxylated metabolites without interference from endogenous estrogens. This is essential for determining the kinetic parameters (Km and Vmax) for each CYP isoform with respect to estrone hydroxylation.

After oxidative metabolism by CYPs, estrone and its hydroxylated metabolites undergo phase II conjugation reactions to increase their water solubility and facilitate their excretion from the body. The primary conjugation pathways for estrogens are glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs).

(Estrone-d5) and its deuterated metabolites are valuable substrates for investigating the activity of these conjugating enzymes. Studies have identified specific UGT and SULT isoforms responsible for the conjugation of estrone and its metabolites. For example, UGT1A1 is a key enzyme in the glucuronidation of estrogens, while SULT1E1 is a major sulfotransferase involved in their sulfation.

The table below outlines the major conjugating enzymes for estrone.

Conjugation Pathway Major Catalyzing Enzymes Reference
Glucuronidation UGT1A Family (e.g., UGT1A1)
Sulfation SULT1E1

The use of deuterated substrates allows for highly sensitive and specific assays to measure the activity of these enzymes. By monitoring the formation of deuterated glucuronide and sulfate (B86663) conjugates using LC-MS, researchers can accurately determine the kinetic parameters of these important biotransformation reactions.

Tracer Studies in Animal Models to Track Estrone Distribution and Biotransformation

Animal models are instrumental in understanding the physiological and biochemical behavior of steroid hormones. The administration of this compound to these models allows for the precise tracking of its absorption, distribution, metabolism, and excretion, providing a dynamic view of estrone's journey through the body.

These studies typically measure key pharmacokinetic parameters to describe the behavior of the compound in the body. The data allows for the construction of concentration-time curves, from which parameters like the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC) can be derived.

Interactive Data Table: Hypothetical Pharmacokinetic Parameters of (Estrone-d5) and its Metabolites in Rodent Plasma

Below is a representative table of pharmacokinetic data that could be generated from a study using a deuterated estrone tracer in a rodent model. This data is illustrative and based on typical findings in steroid pharmacokinetic studies.

CompoundCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
(Estrone-d5)15.20.545.8
(Estradiol-d5)5.81.022.4
(Estriol-d5)2.12.010.5

A significant advantage of using this compound as a tracer is the ability to investigate the metabolism and accumulation of estrone in specific tissues. Different organs and tissues possess distinct enzymatic machinery, leading to varied metabolic profiles. The liver is the primary site of steroid metabolism, but other tissues, including the brain, adipose tissue, and uterus, also exhibit significant metabolic activity. nih.gov

By analyzing tissue homogenates at various time points after the administration of the deuterated tracer, researchers can identify and quantify the parent compound and its metabolites. This provides insights into local hormone action and inactivation. For example, the conversion of estrone to the more potent estradiol (B170435), or its hydroxylation to form catechol estrogens, can be tracked at the tissue level. Studies have shown that both deuterated estrone and estradiol can be detected in the brain following administration, indicating their ability to cross the blood-brain barrier. nih.gov

Interactive Data Table: Hypothetical Tissue Distribution of (Estrone-d5) and its Major Metabolite (Estradiol-d5) in a Rodent Model 2 Hours Post-Administration

The following table illustrates the potential tissue-specific accumulation of deuterated estrone and its key metabolite. This data is for illustrative purposes.

Tissue(Estrone-d5) Concentration (ng/g)(Estradiol-d5) Concentration (ng/g)
Liver55.612.3
Uterus25.118.9
Adipose Tissue40.28.5
Brain8.94.1

Assessment of Isotope Effects on Enzyme Activity and Metabolic Flux

The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. nih.govnih.gov In the context of steroid metabolism, this can be a valuable tool for understanding the rate-limiting steps in enzymatic reactions. nih.govnih.gov The enzymes primarily responsible for estrone metabolism are the cytochrome P450 (CYP) family and various hydroxysteroid dehydrogenases. nih.gov

If the cleavage of a carbon-deuterium (C-D) bond is a rate-determining step in an enzymatic reaction, the reaction will proceed more slowly compared to the cleavage of a carbon-hydrogen (C-H) bond. By comparing the metabolic profile of this compound to that of its non-deuterated counterpart, researchers can infer which metabolic pathways are sensitive to this isotopic substitution. A significant KIE would suggest that the deuterated position is directly involved in the rate-limiting step of that particular metabolic conversion. For many cytochrome P450-mediated reactions, the abstraction of a hydrogen atom is a key step, and thus, a deuterium KIE is often observed. nih.govnih.gov

Cellular and Subcellular Localization Studies of Estrone Metabolism

To gain a more granular understanding of where estrone metabolism occurs within a cell, tracer studies can be combined with subcellular fractionation techniques. After administration of this compound and harvesting of tissues, cells can be lysed and separated into their constituent organelles, such as the nucleus, mitochondria, microsomes (endoplasmic reticulum), and cytosol.

Analysis of these fractions for the presence of the deuterated tracer and its metabolites can reveal the primary sites of specific metabolic conversions. For instance, many of the cytochrome P450 enzymes responsible for the oxidative metabolism of estrogens are located in the endoplasmic reticulum. nih.gov Therefore, the microsomal fraction would be expected to show high concentrations of hydroxylated metabolites of (Estrone-d5). In contrast, enzymes involved in conjugation reactions, such as sulfotransferases and glucuronosyltransferases, are largely found in the cytosol. Studies on human breast tissue have demonstrated the presence of estrone and its metabolizing enzymes in both the cytosol and nuclear fractions. nih.gov The estrogen receptors themselves have been identified in the plasma membrane, cytosol, and nucleus. pnas.orgnih.gov

By using a deuterated tracer, the metabolic activities in these subcellular compartments can be studied with high specificity, avoiding the confounding presence of endogenous estrogens.

Research Applications in Steroid Receptor Biology and Ligand Binding Studies

Utilization of (Estrone-d5) 3-Acetate in In Vitro Competitive Ligand-Binding Assays

Competitive ligand-binding assays are a cornerstone of pharmacology, used to determine the ability of a test compound to bind to a specific receptor by measuring its competition with a labeled ligand.

The primary goal of a competitive binding assay is to determine the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of an unlabeled test compound. The assay works on the principle of competition between a labeled "tracer" ligand and an unlabeled test compound for a limited number of receptor binding sites.

Traditionally, these assays have utilized radiolabeled ligands (e.g., [3H]-Estradiol) as tracers. However, modern approaches increasingly employ liquid chromatography-mass spectrometry (LC-MS) for detection, offering a non-radioactive alternative. In such LC-MS based assays, this compound serves a critical role as an internal standard. nih.govspringermedizin.de Its utility is not as the primary competitor, but to ensure accurate quantification of the unlabeled estrone (B1671321) acetate (B1210297) or other ligands in the assay mixture. By adding a known quantity of this compound to the samples, researchers can correct for variations in sample processing and instrument response, thereby obtaining highly accurate measurements of the concentration of the primary ligand required to displace a tracer from the estrogen receptor. This precise quantification is essential for calculating reliable binding affinity values.

The specificity of a ligand is determined by performing similar competitive binding assays with a panel of different receptors. Estrone, for example, shows a different binding affinity for Estrogen Receptor α (ERα) compared to Estrogen Receptor β (ERβ). nih.gov

Table 1: Comparison of Ligand-Binding Assay Methodologies
FeatureRadioligand Binding Assay (RBA)LC-MS Based Binding Assay
Labeled Ligand (Tracer) Radiolabeled (e.g., [3H]-Estradiol)Often a known, unlabeled ligand
Detection Method Scintillation countingMass Spectrometry
Role of this compound Not applicableInternal standard for accurate quantification
Key Advantage High sensitivityHigh specificity, no radioactivity

The estrogen receptor exists in multiple isoforms, primarily ERα and ERβ, which exhibit distinct tissue distributions and physiological roles. Understanding how a ligand interacts with these subtypes is crucial. Competitive binding assays are fundamental to this characterization. By using cells or purified receptors specific to each subtype, researchers can determine the relative binding affinity of a compound for ERα versus ERβ. Estradiol (B170435), for instance, binds with high affinity to both, while estrone has a somewhat lower affinity. nih.gov

In studies aiming to precisely quantify the binding of estrone acetate to these subtypes, this compound would be used as an internal standard in an LC-MS setup to ensure that the calculated affinities are accurate and comparable between the different receptor subtype assays. This allows for the determination of a ligand's receptor selectivity profile.

Probing Ligand-Receptor Dissociation Kinetics and Dynamics

Beyond binding affinity, the kinetics of the interaction—the rates of association (kon) and dissociation (koff)—provide deeper insight into a ligand's mechanism of action. The dissociation rate, in particular, can correlate with the duration of the biological effect. A ligand that dissociates slowly from the receptor may have a more prolonged action.

Techniques like surface plasmon resonance (SPR) can measure these kinetics in real-time without requiring labeled compounds. nih.govresearchgate.net However, when using methods that require quantification of the ligand over time, such as pulse-chase experiments analyzed by LC-MS, this compound is an ideal internal standard. In such an experiment, receptors would be saturated with unlabeled estrone acetate, and then the rate at which it dissociates from the receptor over time would be measured from samples taken at various time points. Adding this compound during sample workup allows for precise quantification of the remaining bound ligand at each point, leading to an accurate calculation of the dissociation rate constant (koff). Studies have shown that different estrogens, such as estradiol, estriol (B74026), and estrone, display distinct dissociation rates from the estrogen receptor. nih.gov

Investigation of Steroid Hormone Action Mechanisms in Cell-Free Systems

Cell-free systems, which utilize purified receptors and other critical cellular components, allow researchers to study the direct molecular interactions of hormone action without the complexity of a living cell. These systems are used to investigate processes such as ligand-induced conformational changes in the receptor, receptor dimerization, and the recruitment of co-activator or co-repressor proteins.

While fluorescently or otherwise tagged ligands are often used to monitor these interactions, LC-MS can be employed to quantify the amount of ligand that successfully binds to the receptor and induces these downstream events. In this context, this compound would serve as an essential internal standard to accurately measure the concentration of the active ligand, ensuring that the observed effects are correctly correlated with the amount of ligand-receptor complex formed. This is particularly important when comparing the potency of different ligands in initiating these molecular events.

Development of High-Throughput Screening Assays for Estrogen Receptor Modulators in Research Contexts

High-throughput screening (HTS) enables the rapid testing of large libraries of chemical compounds to identify potential estrogen receptor modulators. researchgate.netnih.gov Traditional HTS assays often rely on fluorescence or luminescence readouts. However, mass spectrometry-based HTS is emerging as a powerful, label-free alternative that directly measures the substrate and product of an enzymatic reaction or the binding of a ligand. nih.govnih.gov

In the development of an MS-based HTS assay for ER binders, a cocktail containing the receptor, a known ligand, and a test compound would be incubated. After separation of bound from unbound ligand, the amount of the known ligand displaced by the test compound is quantified by mass spectrometry. The inclusion of a stable isotope-labeled internal standard, such as this compound, is critical for the robustness and reliability of such an assay. nih.gov It allows for precise and accurate quantification across thousands of samples, minimizing the impact of matrix effects and instrument variability, thereby reducing the rate of false positives and false negatives.

Table 2: Role of this compound in Different Research Applications
ApplicationAssay TypeSpecific Role of this compound
Binding Affinity LC-MS Competitive Binding AssayInternal standard for accurate quantification of competitor ligand.
Dissociation Kinetics LC-MS based Pulse-ChaseInternal standard to quantify dissociating ligand over time.
Action Mechanism Cell-Free Receptor Activation AssayInternal standard to correlate ligand concentration with molecular events.
Drug Discovery MS-Based High-Throughput ScreeningInternal standard to ensure accuracy and reproducibility across many samples.

Comparative Studies with Other Isotopic Steroid Standards and Derivatives

Evaluation of Deuteration Site and Number on Analytical Performance

The analytical performance of a deuterated internal standard is significantly influenced by the number of deuterium (B1214612) atoms and their specific location within the steroid's molecular structure. The substitution of hydrogen with deuterium, a heavier isotope, can alter the physicochemical properties of the molecule, leading to potential chromatographic and mass spectrometric effects. nih.govnih.gov

A primary concern is the "isotope effect," where deuterated standards may exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts. nih.govscispace.com This phenomenon is often attributed to changes in the molecule's lipophilicity when hydrogen is replaced by deuterium. waters.com If the deuterated internal standard does not perfectly co-elute with the target analyte, it may not adequately compensate for matrix effects or fluctuations in the ion source, potentially compromising the accuracy of quantification. waters.com

The stability of the deuterium label is also paramount. Labels placed at chemically active or "exchangeable" positions on the steroid ring can be susceptible to back-exchange with protons from the solvent or during sample preparation. nih.govsigmaaldrich.com This can lead to a loss of the isotopic label, compromising the standard's integrity and resulting in erroneously high analyte concentration measurements. sigmaaldrich.com Therefore, "second generation" deuterated standards are often designed with deuterium atoms placed in stable, non-exchangeable positions to minimize this risk. sigmaaldrich.com The presence of five deuterium atoms in (Estrone-d5) 3-Acetate provides a significant mass shift from the native compound, which is beneficial for avoiding isotopic crosstalk, but the stability of these labels is critical for reliable performance.

Comparison of this compound with ¹³C-Labeled Estrone (B1671321) Derivatives

The choice between a deuterated standard like this compound and a ¹³C-labeled analog involves a trade-off between performance, cost, and availability.

Advantages and Disadvantages in Specific Mass Spectrometric Applications

In mass spectrometry, ¹³C-labeled standards are often considered superior because they are less prone to the chromatographic isotope effect. acs.org Since the relative mass difference between ¹²C and ¹³C is smaller than that between hydrogen and deuterium, ¹³C-labeled compounds are chemically and physically more similar to the native analyte. cerilliant.com This results in near-perfect co-elution, which is ideal for accurately compensating for matrix effects and ionization variability. sigmaaldrich.com

Deuterated standards, while generally effective, can present challenges. As mentioned, chromatographic shifts can occur. nih.gov Furthermore, hydrogen-deuterium scrambling or exchange can sometimes happen within the mass spectrometer's ion source or collision cell, which must be evaluated during method development. clearsynth.com However, with careful validation and selection of appropriate mass transitions, these issues can often be mitigated or eliminated. clearsynth.com

Isotopic Label TypeAdvantages in Mass SpectrometryDisadvantages in Mass Spectrometry
Deuterated (e.g., this compound) - Significant mass shift from analyte, reducing spectral overlap.
  • Effective for compensating matrix effects when co-elution is good. researchgate.net
  • - Potential for chromatographic separation from the analyte (isotope effect). nih.gov
  • Risk of H/D back-exchange if labels are in unstable positions. sigmaaldrich.com
  • Possible in-source/collision cell H/D scrambling. clearsynth.com
  • ¹³C-Labeled - Minimal to no chromatographic isotope effect; co-elutes with the analyte. sigmaaldrich.com
  • High chemical and isotopic stability; no risk of back-exchange. acs.org
  • Considered the "gold standard" for mimicking the analyte's behavior.
  • - Smaller mass shift may require higher mass resolution to prevent overlap.
  • Generally higher cost. sigmaaldrich.com
  • Cost-Effectiveness and Availability Considerations for Research Use

    Historically, deuterated standards have been the first choice for many laboratories due to their wider availability and lower cost compared to ¹³C-labeled compounds. sigmaaldrich.comnih.gov The synthesis of deuterated isotopologues is often less complex and expensive than the multi-step processes required for ¹³C labeling. nih.gov

    However, the landscape is evolving. While ¹³C standards may have a higher initial purchase price, this can sometimes be offset by reduced time and resources spent on method development and validation. sigmaaldrich.com The challenges associated with potential isotope effects and label instability in deuterated standards may require more extensive investigation to ensure a robust and reliable assay. sigmaaldrich.com Therefore, for new assays, the higher upfront cost of a ¹³C standard can be a worthwhile investment for long-term efficiency and data quality.

    Assessment of Chemical Stability and Metabolic Lability of Different Labeled Forms

    The stability of the isotopic label is a critical factor for an internal standard, both on the bench and in biological systems. ¹³C labels are incorporated into the carbon backbone of the molecule and are chemically inert, with no risk of loss or exchange under typical analytical or metabolic conditions. acs.org

    Deuterium labels, bonded to carbon, are generally stable but can be labile under certain circumstances. As previously noted, exposure to basic or acidic conditions can facilitate H/D exchange at activated positions on the steroid. nih.govsigmaaldrich.com More significantly, metabolic processes can affect the stability of the label. Studies on the metabolism of deuterated estrone have shown that enzymatic reactions, such as hydroxylation, can lead to the exchange of a deuterium atom. nih.gov This metabolic lability means that deuterated standards may not be suitable for certain in vivo metabolic studies, as the loss of deuterium could lead to inaccurate tracking and quantification of metabolic pathways. nih.gov In contrast, the stability of ¹³C-labeled standards makes them ideal for such applications.

    Application in Multi-Analyte Quantitative Methods for Steroid Panels

    This compound and similar deuterated standards are widely used in high-throughput clinical and research settings for the simultaneous quantification of multiple steroids, often referred to as steroid panels. nih.gov LC-MS/MS is the preferred technique for these analyses due to its high sensitivity and specificity, allowing for the measurement of numerous steroids in a single run from a small sample volume. phenomenex.comnih.gov

    Future Directions and Emerging Research Avenues for Estrone D5 3 Acetate

    Integration with Advanced Omics Technologies (e.g., Steroidomics, Metabolomics)

    The integration of (Estrone-d5) 3-Acetate into advanced "omics" platforms, particularly steroidomics and metabolomics, represents a significant frontier. These fields aim to comprehensively identify and quantify large numbers of steroids and metabolites within a biological system to understand physiological and pathological states. nih.gov In such complex analyses, accuracy and precision are paramount. Deuterated steroids like this compound are ideal internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS), the cornerstone technology for these fields. allenpress.commpg.de

    By adding a known quantity of the labeled standard to a biological sample (e.g., plasma, urine, tissue homogenate) prior to processing, researchers can correct for analyte loss during sample extraction and for variations in instrument response. sigmaaldrich.com This isotope dilution mass spectrometry approach is considered the gold standard for quantitative analysis. allenpress.com Future steroidomics research will likely see the use of this compound in large-scale studies to:

    Develop high-throughput, automated workflows for quantifying extensive steroid panels in clinical and research samples. mdpi.com

    Elucidate subtle alterations in steroid metabolic pathways associated with diseases like breast cancer, prostate cancer, and metabolic syndrome.

    Perform quantitative metabolite profiling to discover novel biomarkers for disease diagnosis and prognosis. researchgate.net

    The table below summarizes the key analytical techniques in metabolomics where labeled steroids are integral.

    Omics Technology Role of this compound Primary Analytical Platform Research Goal
    Steroidomics Internal Standard for Isotope DilutionLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Comprehensive, quantitative profiling of the steroid sub-metabolome.
    Metabolomics Internal Standard for Targeted AnalysisLC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS)Accurate quantification of specific metabolites or pathways within the broader metabolome. researchgate.net
    Fluxomics Tracer (if label is incorporated metabolically)Mass SpectrometryTo measure the rate of metabolic reactions through a pathway (less common for exogenous standards).

    Development of Novel Isotopic Labeling Strategies for Complex Steroid Structures

    While deuterium (B1214612) labeling is well-established and cost-effective, its use can present challenges, such as the potential for deuterium-proton exchange under certain analytical conditions, which can compromise accuracy. sigmaaldrich.com Future research is focused on developing second-generation labeled internal standards that overcome these limitations. This includes placing deuterium atoms in chemically stable, non-exchangeable positions on the steroid backbone. sigmaaldrich.com

    Furthermore, there is a growing trend towards using heavier isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) for labeling. sigmaaldrich.com These isotopes offer greater stability and can provide cleaner mass spectra with less isotopic overlap. sigmaaldrich.com The development of novel synthetic methods is crucial for producing these complex labeled molecules efficiently. Advances in this area will likely involve:

    New synthetic chemistry routes to incorporate ¹³C atoms into the fundamental four-ring structure of steroids. nih.govrsc.org

    The use of enzymatic or biosynthetic approaches to create specifically labeled steroids that are difficult to produce through traditional organic synthesis.

    The creation of "panels" of isotopically labeled steroid standards, allowing for the simultaneous and highly accurate quantification of multiple analytes in a single analysis. mdpi.com

    These advancements aim to enhance the precision and reliability of steroid measurements, which is critical for applications ranging from clinical diagnostics to anti-doping efforts. nih.govrsc.org

    Expansion of Research Applications in Preclinical Disease Models and Ex Vivo Systems

    This compound and its metabolized form, Estrone-d5 (B1157337), are invaluable for pharmacokinetic and metabolic studies in preclinical animal models. A sensitive LC/MS/MS method has been developed for the simultaneous quantification of exogenously administered deuterated 17β-estradiol-d4 and its metabolite, estrone-d4, in mouse plasma and brain tissue. nih.gov This allows researchers to precisely track the absorption, distribution, metabolism, and excretion (ADME) of estrogens.

    Future applications in this domain are expected to expand significantly:

    Disease Models: In knockout mouse models lacking functional estrogen receptors, labeled estrogens can be used to investigate alternative metabolic pathways and the off-target effects of estrogens. nih.gov In models of breast cancer, such as those using immunodeficient mice with xenografted human tumor tissue, this compound can be used to study how tumors metabolize estrogens, potentially influencing tumor growth. researchgate.net

    Pharmacokinetic Studies: The compound can be used to determine how new drug candidates affect the metabolism of endogenous estrogens, identifying potential drug-hormone interactions early in the development process.

    Ex Vivo Systems: In studies using isolated tissues or cell cultures, this compound can be used to trace the conversion of estrone (B1671321) to other active estrogens like estradiol (B170435), providing insights into tissue-specific enzyme activity.

    The table below outlines potential research applications in various preclinical models.

    Model System Research Application of this compound Potential Finding
    Ovariectomized Mouse Trace metabolism and distribution of exogenous estrone. nih.govQuantify brain vs. plasma concentrations of estrogen metabolites. nih.gov
    Estrogen Receptor Knockout Mouse Investigate non-receptor-mediated metabolic pathways. nih.govIdentify alternative clearance mechanisms for estrogens.
    Human Tumor Xenograft Mouse Study intratumoral estrogen metabolism. researchgate.netDetermine if tumors locally activate or inactivate estrogens.
    Ex Vivo Tissue Slices Measure rates of enzymatic conversion (e.g., estrone to estradiol).Characterize tissue-specific 17β-hydroxysteroid dehydrogenase activity.

    Contributions to Mechanistic Understanding of Endocrine Disruptor Interactions with Steroid Pathways

    Endocrine disrupting chemicals (EDCs) are environmental substances that interfere with the body's hormone systems, and many are known to interact with estrogen pathways. mdpi.comnih.gov EDCs can exert their effects by mimicking endogenous estrogens, blocking hormone receptors, or altering the synthesis and metabolism of natural hormones. nih.govnih.gov Understanding these mechanisms is a major challenge in toxicology and environmental health.

    Stable isotope-labeled steroids like this compound provide a powerful tool to dissect these complex interactions. By co-exposing a model system (e.g., cell culture or a research animal) to an EDC and a labeled estrogen, researchers can use mass spectrometry to precisely track how the EDC alters the metabolic fate of the natural hormone. This approach can reveal:

    Whether an EDC inhibits key enzymes involved in estrogen synthesis or breakdown.

    If exposure to an EDC shifts the balance between active and inactive estrogen metabolites.

    The dose-dependent effects of EDCs on steroid hormone pathways. berkeley.edu

    This research is crucial for assessing the risks posed by the complex mixtures of chemicals present in consumer products and the environment. nih.govthelivelhealthhub.com The use of labeled tracers can help move beyond simple receptor binding assays to a more holistic understanding of how EDCs disrupt the entire steroidogenic pathway.

    Potential for Advanced Imaging Techniques Utilizing Labeled Estrogens in Research Animals

    While deuterium labeling is primarily used for mass spectrometry, the broader field of labeled estrogens points toward exciting possibilities in advanced research imaging. Techniques like Positron Emission Tomography (PET) utilize estrogens labeled with positron-emitting radioisotopes (e.g., ¹⁸F) to visualize and quantify estrogen receptor (ER) expression in vivo. nih.govmdpi.com For instance, ¹⁸F-labeled estradiol derivatives are used to assess the ER status of breast cancers, which helps predict response to endocrine therapy. nih.govillinois.edu

    Although this compound is not a PET tracer, its utility in quantitative analysis complements the development of imaging agents. Future directions could involve a multimodal approach where:

    PET or SPECT imaging with radiolabeled estrogens is used to identify ER-positive tumors or tissues in research animals. dtic.mildtic.mil

    Subsequent ex vivo analysis of the imaged tissues using LC-MS/MS with this compound as an internal standard is performed to quantify the precise concentrations of various estrogen metabolites within the tissue.

    This combination of imaging and mass spectrometry would provide a powerful, integrated view of both receptor distribution and local hormone metabolism. Furthermore, the development of fluorescently labeled estrogens for microscopic imaging of ER-positive cells could also be combined with mass spectrometry analysis to correlate cellular receptor activity with metabolic profiles. researchgate.net This correlative approach could provide unprecedented insight into the dynamics of estrogen action in both healthy and diseased states.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.